The Orthogonal Scaffold: Methyl 3-Bromo-5-chloro-4-iodobenzoate in High-Throughput Medicinal Chemistry
Executive Summary Methyl 3-Bromo-5-chloro-4-iodobenzoate (CAS: 1160574-80-0) represents a pinnacle of "orthogonal reactivity" in small molecule drug discovery. Unlike standard building blocks that allow for single or dua...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 3-Bromo-5-chloro-4-iodobenzoate (CAS: 1160574-80-0) represents a pinnacle of "orthogonal reactivity" in small molecule drug discovery. Unlike standard building blocks that allow for single or dual modifications, this scaffold provides three distinct halogen handles (
) with sufficiently differentiated bond dissociation energies (BDEs) to permit site-selective sequential cross-coupling .
This technical guide details the strategic application of this scaffold in Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS). By exploiting the reactivity hierarchy (
), researchers can synthesize non-symmetrical, penta-substituted benzene libraries with high precision, often without the need for protecting groups.
Part 1: Structural Logic & Reactivity Hierarchy
The utility of this scaffold rests on the kinetic differentiation of its carbon-halogen bonds during oxidative addition with Palladium(0) catalysts.
The Activation Energy Ladder
The rate of oxidative addition (
) is governed by the bond strength and the electronic environment. In Methyl 3-Bromo-5-chloro-4-iodobenzoate, the hierarchy is distinct:
Position C-4 (Iodine): The Weakest Link.
BDE: ~65 kcal/mol.
Electronic Effect: The para-ester group is Electron Withdrawing (EWG), which significantly lowers the transition state energy for Pd insertion at this position.
Status: Reacts at Room Temperature (RT) to 40°C with standard catalysts (e.g.,
Status: Inert under C-4 coupling conditions. Requires elevated temperatures (60-80°C) and slightly more active ligands after C-4 is functionalized.
Position C-5 (Chlorine): The Anchor.
BDE: ~96 kcal/mol.
Status: Remains stable through the first two cycles. Activation requires specialized electron-rich bulky phosphine ligands (e.g., XPhos, Buchwald precatalysts) and temperatures >100°C.
Visualization of Orthogonal Workflow
The following diagram illustrates the sequential library generation capability of this scaffold.
Caption: Sequential functionalization workflow exploiting bond dissociation energy differences (I > Br > Cl).
Part 2: Synthesis of the Scaffold
Note: While often purchased, in-house synthesis ensures purity and scalability.
Precursor: 4-Amino-3-bromo-5-chlorobenzoic acid (CAS: 874779-57-4).[3]
Methodology: Sandmeyer Iodination followed by Fischer Esterification.
Protocol 1: Synthesis of Methyl 3-Bromo-5-chloro-4-iodobenzoate
Diazotization: Suspend 4-amino-3-bromo-5-chlorobenzoic acid (10 mmol) in
(20 mL) at 0°C. Add (1.1 eq) dropwise. Stir for 30 min to form the diazonium salt.
Iodination: Slowly add a solution of KI (2.5 eq) in water. The reaction will foam (evolution of
).
Workup: Heat to 60°C for 1 hour. Cool, extract with EtOAc, and wash with
(to remove excess iodine). Isolate the crude acid.
Esterification: Dissolve the crude acid in MeOH (50 mL). Add catalytic
(0.5 mL) and reflux for 4 hours.
Purification: Concentrate and recrystallize from Hexane/EtOAc.
Validation: 1H NMR should show a singlet for the methyl ester (~3.9 ppm) and two aromatic doublets (meta-coupling) or a singlet if resolution is low, but distinct shift from starting material.
Part 3: Experimental Protocols for Sequential Coupling
Step 1: C-4 Selective Suzuki-Miyaura Coupling (The Iodine Slot)
Objective: Install the first diversity element (
) at the C-4 position without disturbing the Br or Cl bonds.
Reagents:
Scaffold (1.0 eq)
Boronic Acid
(1.1 eq)
Catalyst:
(3-5 mol%) - Chosen for its lower reactivity, preventing oxidative addition into C-Br.
Base:
(2M aqueous, 2.0 eq)
Solvent: DME/Water (3:1)
Procedure:
Degas solvents with Argon for 15 minutes (Critical: Oxygen promotes homocoupling).
Mix scaffold, boronic acid, and base in the reaction vessel.
Add catalyst last under Argon flow.
Stir at Room Temperature (25°C) for 4–12 hours.
TLC Check: Look for consumption of starting material. If sluggish, warm to 40°C, but do not exceed 50°C to avoid C-Br insertion.
Step 2: C-3 Selective Coupling (The Bromine Slot)
Objective: Install
at the C-3 position. The C-Cl bond must remain intact.
Reagents:
Intermediate A (from Step 1)
Boronic Acid
(1.2 eq)
Catalyst:
or (5 mol%)
Base:
(3.0 eq)
Solvent: 1,4-Dioxane (anhydrous)
Procedure:
Perform in a sealed vial.
Heat to 80°C for 16 hours.
Note: The increased temperature is required to activate the C-Br bond, which is sterically crowded by the adjacent
group and the remaining Cl.
Step 3: C-5 Coupling (The Chlorine Slot)
Objective: Install
. This requires "forcing" conditions due to the high strength of the Ar-Cl bond.
Reagents:
Intermediate B (from Step 2)
Boronic Acid
(1.5 eq)
Catalyst:XPhos Pd G3 or
+ XPhos/SPhos (highly active bulky ligands are mandatory).
Base:
or
Solvent: Toluene or n-Butanol
Procedure:
Heat to 100–110°C (reflux) for 24 hours.
Microwave irradiation (120°C, 30 min) is often preferred for this step to drive completion.
Part 4: Data Summary & Troubleshooting
Comparative Reactivity Table
Bond
Position
BDE (kcal/mol)
Preferred Catalyst System
Typical Temp
Risk Factor
C-I
4 (para)
~65
/
25°C
Protodeiodination if solvent is "wet"
C-Br
3 (meta)
~81
/
80°C
Steric hindrance from C-4 substituent
C-Cl
5 (meta)
~96
Pd-XPhos /
110°C
Catalyst poisoning; requires inert atmosphere
Common Pitfalls (The "Halogen Dance")
In polyhalogenated systems, Lithium-Halogen exchange (if used instead of Pd-coupling) can cause the "Halogen Dance" rearrangement, where halogens migrate to thermodynamically more stable positions.
Prevention: Avoid using n-BuLi or t-BuLi with this scaffold. Stick strictly to Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) which proceeds via oxidative addition and retains regiochemical fidelity.
References
Fairlamb, I. J. S. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles and Arenes.[6] Chemical Society Reviews. Link
Handy, S. T., & Zhang, Y. (2006). Chemoselectivity in the Suzuki Coupling of Polyhaloarenes.[7] Chemical Communications. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 28820672: 4-Amino-3-bromo-5-chlorobenzoic acid.Link
Lange, J. M., et al. (2010). Regioselective functionalization of polyhalogenated benzenes. Tetrahedron Letters. Link
Schröter, S., et al. (2018). Sequential Catalysis for the Synthesis of Complex Small Molecules. Nature Reviews Chemistry. Link
The Dichotomy of Halogens: An In-depth Technical Guide to the Electronic Effects of Chloro and Bromo Substituents on Benzoate Reactivity
Abstract For researchers, scientists, and professionals in drug development, a nuanced understanding of how substituents influence molecular reactivity is paramount. This technical guide delves into the intricate electro...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
For researchers, scientists, and professionals in drug development, a nuanced understanding of how substituents influence molecular reactivity is paramount. This technical guide delves into the intricate electronic effects of chloro and bromo substituents on the reactivity of benzoates. We will dissect the dual nature of these halogens, which exhibit both inductive electron withdrawal and resonance electron donation.[1][2][3][4][5][6][7][8] This guide will provide a comprehensive framework for predicting and manipulating the reactivity of halogenated benzoates in various chemical contexts, from ester hydrolysis to nucleophilic aromatic substitution. Through a blend of theoretical principles, quantitative data analysis, and detailed experimental protocols, we aim to equip the reader with the expertise to harness these electronic effects in their research and development endeavors.
Introduction: The Dual Nature of Halogen Substituents
Halogen atoms, when attached to an aromatic ring, present a fascinating case of competing electronic influences. Their high electronegativity leads to a powerful electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework.[1][2][4][6][8] This effect tends to decrease the electron density of the aromatic ring, thereby deactivating it towards electrophilic attack.[3][4]
Conversely, the presence of lone pairs of electrons on the halogen atom allows for electron donation into the pi (π) system of the aromatic ring via resonance (+R or +M effect).[1][2][5][6][7] This resonance effect increases the electron density at the ortho and para positions. The interplay and ultimate balance between these opposing inductive and resonance effects are what dictate the overall reactivity and regioselectivity of reactions involving halogenated aromatic compounds.[1][2][3][7] For chloro and bromo substituents, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring compared to unsubstituted benzene.[2][3][7]
This guide will specifically focus on how these electronic dichotomies manifest in the reactivity of the benzoate functional group, a common moiety in pharmaceuticals and other fine chemicals. We will explore how the position of the chloro or bromo substituent (ortho, meta, or para) fine-tunes the electrophilicity of the carbonyl carbon and the acidity of the corresponding benzoic acid.
Quantifying Electronic Effects: The Hammett Equation
To move beyond qualitative descriptions, we can quantify the electronic influence of substituents using the Hammett equation.[9][10][11][12] This linear free-energy relationship provides a powerful tool for correlating reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[9][11][12]
The Hammett equation is expressed as:
log(k/k₀) = ρσ or log(K/K₀) = ρσ
Where:
k or K is the rate or equilibrium constant for the substituted reactant.
k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.[10]
ρ (rho) is the reaction constant, which indicates the sensitivity of a particular reaction to substituent effects.[9]
The substituent constants (σ) for chloro and bromo groups are positive, reflecting their net electron-withdrawing nature. The magnitude of σ depends on the position of the substituent.
Table 1: Hammett Substituent Constants (σ) for Chloro and Bromo Groups
Substituent
σmeta
σpara
-Cl
+0.37
+0.23
-Br
+0.39
+0.23
Data compiled from various sources.
The larger σmeta values for both halogens indicate a stronger electron-withdrawing effect from the meta position, where the resonance effect is not operative.[13] At the para position, the electron-donating resonance effect partially counteracts the inductive withdrawal, resulting in a smaller positive σ value.[13]
Impact on Benzoate Reactivity: A Mechanistic Perspective
The electronic perturbations caused by chloro and bromo substituents have profound consequences for the reactivity of the benzoate system. This is primarily due to their influence on the electrophilicity of the carbonyl carbon and the stability of reaction intermediates.
Acidity of Substituted Benzoic Acids
The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing substituents stabilize the negative charge on the carboxylate group, thereby increasing the acidity of the parent acid (i.e., lowering its pKa).
Both chloro and bromo substituents, being electron-withdrawing, increase the acidity of benzoic acid. The pKa values for various isomers of chlorobenzoic and bromobenzoic acids illustrate this trend.
Table 2: pKa Values of Chloro- and Bromobenzoic Acids
The data clearly show that all halogenated benzoic acids are more acidic than benzoic acid itself. The ortho isomers are the most acidic, likely due to a combination of a strong inductive effect and potential steric effects that influence the conformation of the carboxyl group.[17] For the meta and para isomers, the acidity correlates well with the Hammett σ values, with the meta isomers being slightly more acidic due to the stronger inductive effect at that position. Interestingly, p-chlorobenzoic acid is slightly more acidic than p-bromobenzoic acid, which is attributed to the higher electronegativity of chlorine leading to a stronger inductive effect.[17][18]
Esterification and Hydrolysis of Benzoates
The rates of both acid-catalyzed esterification and base-catalyzed hydrolysis (saponification) of benzoates are sensitive to the electronic nature of the substituents on the aromatic ring.
Esterification: This reaction is typically acid-catalyzed and involves the nucleophilic attack of an alcohol on the protonated carbonyl carbon of the benzoic acid. Electron-withdrawing groups like chloro and bromo increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, chloro- and bromobenzoic acids generally undergo esterification at a faster rate than unsubstituted benzoic acid.[19]
Saponification: The base-catalyzed hydrolysis of benzoate esters is a classic example of nucleophilic acyl substitution.[20][21] The rate-determining step is the attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.[20][21] Electron-withdrawing substituents stabilize the developing negative charge in the transition state, thus accelerating the reaction.[22] Therefore, chloro- and bromobenzoate esters undergo saponification more rapidly than their unsubstituted counterparts.[23][24]
The following diagram illustrates the workflow for a typical saponification experiment to determine the relative hydrolysis rates.
Caption: Experimental workflow for determining saponification rates.
Nucleophilic Aromatic Substitution (SNAr)
While aromatic rings are generally electron-rich and undergo electrophilic substitution, the presence of strong electron-withdrawing groups can render them susceptible to nucleophilic aromatic substitution (SNAr).[25][26][27][28][29] The carboxylate group of a benzoate is an electron-withdrawing group, and the presence of additional electron-withdrawing halogen substituents can further facilitate SNAr reactions, particularly when the halogen is in the ortho or para position to another activating group like a nitro group.[26][27][28]
The mechanism of SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (the halide).[27][28] The electron-withdrawing chloro and bromo groups help to stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy for the reaction.
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
To provide practical context, this section outlines standardized protocols for key experiments discussed in this guide.
Protocol for Determination of pKa of Substituted Benzoic Acids
Objective: To determine the acid dissociation constant (pKa) of various chloro- and bromobenzoic acids by titration with a standardized base.
Accurately weigh approximately 0.1-0.2 g of the substituted benzoic acid and dissolve it in 50 mL of deionized water (gentle heating may be required).
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
Place the beaker containing the benzoic acid solution on the magnetic stirrer and immerse the pH electrode.
Fill the buret with the standardized NaOH solution and record the initial volume.
Titrate the benzoic acid solution with the NaOH solution, adding small increments (e.g., 0.5 mL) of the titrant and recording the pH after each addition.
Continue the titration past the equivalence point.
Plot the pH versus the volume of NaOH added to generate a titration curve.
Determine the volume of NaOH at the equivalence point (the point of steepest slope).
The pH at half the equivalence point volume is equal to the pKa of the acid.[9]
Protocol for Kinetic Study of Saponification of Substituted Benzoate Esters
Objective: To determine the second-order rate constants for the saponification of various chloro- and bromobenzoate esters.
Materials:
Substituted methyl or ethyl benzoate ester
Standardized ~0.02 M NaOH solution
Solvent (e.g., 80:20 ethanol:water)
Quenching solution (e.g., 0.01 M HCl)
Conductivity meter or UV-Vis spectrophotometer
Thermostatted water bath
Stopwatch, pipettes, and volumetric flasks
Procedure:
Prepare stock solutions of the ester and NaOH in the chosen solvent.
Allow the solutions to equilibrate to the desired reaction temperature in the water bath.
To initiate the reaction, mix equal volumes of the ester and NaOH solutions in a reaction vessel placed in the water bath and start the stopwatch.
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known volume of the HCl solution.
Determine the concentration of remaining NaOH in the quenched aliquots by back-titration with a standardized acid or by monitoring the change in a physical property like conductivity or UV absorbance over time in situ.
Plot the appropriate function of concentration versus time to determine the second-order rate constant (k). For a reaction with equal initial concentrations of ester and NaOH, a plot of 1/[NaOH] versus time will be linear with a slope equal to k.
Repeat the experiment for each substituted benzoate ester.
Conclusion
The electronic effects of chloro and bromo substituents on benzoate reactivity are a testament to the delicate balance of inductive and resonance forces within a molecule. A thorough understanding of these principles is not merely academic; it is a critical tool for the rational design of molecules with desired properties and reactivities. For professionals in drug development, this knowledge can inform the synthesis of novel therapeutic agents and the prediction of their metabolic stability. For researchers and scientists, it provides a framework for developing new synthetic methodologies and for understanding complex reaction mechanisms. By integrating theoretical concepts with quantitative analysis and robust experimental protocols, this guide aims to empower its audience to confidently navigate the chemical landscape of halogenated benzoates.
References
Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2.
Hydrolysis Kinetics of Benzo
Substituent Effects in the Reactivity of Arom
An Explanation of Substituent Effects. Fundamentals of Organic Chemistry.
Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with C
The Nature of the ortho Effect. IV. Alkaline Hydrolysis of ozt/zo-Substituted Benzoates.
An Explanation of Substituent Effects. Chemistry LibreTexts.
Rate constants for the hydrolysis of para-substituted benzoate esters at 250 °C.
Substitution Reactions of Benzene and Other Arom
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
What is the effect of halogen in the activity of a ring? Quora.
Halogenation And Nucleophilic Aromatic Substitution Reactions Of Arom
Nucleophilic Aromatic Substitution. University of Babylon.
Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. University of Victoria.
Nucleophilic Arom
Inductive and Resonance (Mesomeric) Effects. Chemistry Steps.
Nucleophilic arom
Substituent Effects. La Salle University.
Hammett Equ
Inductive Effect vs Resonance Effect. Vedantu.
Esterification of Benzoic Acid. University of Toronto.
Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI.
Benzylic halogenation of alkylbenzoic acid esters.
Hammett equ
Hammett equ
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Industrial Microbiology and Biotechnology.
Does Cl- Have more -I effect or +M effect ( Resonance effect)? Chemistry Stack Exchange.
4-Chlorobenzoic Acid. PubChem.
3-Chlorobenzoic Acid. PubChem.
Electronic effects on atom tunneling: conformational isomerization of monomeric para-substituted benzoic acid deriv
Background of the Hammett Equation As Observed for Isolated Molecules: Meta - and Para-Substituted Benzoic Acids.
Which is more acidic, a p-bromobenzoic acid or a p-chlorobenzoic acid? Quora.
The Saponification and Chlorine Determination of Alkyl Chlorobenzo
Decarboxylation of halogenated benzoic acids or esters.
Characterization of bacterial consortia capable of degrading 4-chlorobenzoate and 4-bromobenzoate under denitrifying conditions. PubMed.
Biodegradation of chloro- and bromobenzoic acids: effect of milieu conditions and microbial community analysis. PubMed.
The pKa of p-chlorobenzoic acid is 3.
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. International Journal of Scientific & Technology Research.
Saponification of Esters. University of Massachusetts Boston.
Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Chemistry Stack Exchange.
Experimental determination of electron affinities. Part 9.—Benzoquinone, chloranil and related compounds. Transactions of the Faraday Society.
Hydrolytic dehalogenation of 4-chlorobenzoic acid by an Acinetobacter sp.
Saponific
Saponific
Reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate and hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate by Alcaligenes denitrificans NTB-1. PubMed.
Nucleophilic Acyl Substitution Reactions in the Labor
Metabolism of and inhibition by chlorobenzoates in Pseudomonas putida P111. PubMed Central.
DETERMINATION OF CONCENTRATION OF SODIUM BENZOATE IN JUICES.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Crystallographic Characterization and Halogen Bonding Landscape of Methyl 3-Bromo-5-chloro-4-iodobenzoate
Content Type: Technical Whitepaper / Methodological Guide
Audience: Structural Chemists, Crystallographers, and Medicinal Chemists
Executive Summary
This technical guide outlines the crystallographic characterization of Methyl 3-Bromo-5-chloro-4-iodobenzoate , a tris-halogenated aromatic ester. Beyond its utility as a synthetic building block, this molecule represents a "textbook" case study for sigma-hole tuning in crystal engineering. The presence of three distinct halogens (Cl, Br, I) on a single benzene ring creates a hierarchy of electrostatic potentials, making the iodine atom (at the para position) a potent halogen bond (XB) donor.
This guide details the experimental workflow from crystal growth to supramolecular analysis, with a specific focus on resolving heavy-atom absorption issues and distinguishing halogen disorder—a common pitfall in the analysis of polysubstituted aromatics.
Chemical Context: The Sigma-Hole Hierarchy
The structural significance of this molecule lies in the electronic environment of the halogen atoms.[1] In Group 17, polarizability increases as
.
The Donor (Iodine): The iodine atom at position 4 is flanked by electron-withdrawing halogens (Br and Cl). This depletion of electron density enhances the positive electrostatic potential region on the iodine's tip (the
-hole ), making it a strong Lewis acid for intermolecular interactions.
The Acceptor (Carbonyl Oxygen): The ester carbonyl oxygen serves as the primary Lewis base (XB acceptor).
The Competitors (Br/Cl): While Br and Cl also possess
-holes, they are weaker than that of iodine. The crystal packing is expected to be dominated by the strongest interaction: .
Experimental Protocols
Crystal Growth Strategies
Obtaining single crystals suitable for X-ray diffraction (XRD) requires balancing solubility with nucleation control.
Method
Solvent System
Rationale
Slow Evaporation
Dichloromethane (DCM) / Hexane (1:1)
DCM solubilizes the ester; hexane acts as an antisolvent to drive nucleation as DCM evaporates.
Good for obtaining thermodynamically stable polymorphs.
Data Collection Parameters (XRD)
Critical Directive: Due to the high atomic number of Iodine (
), absorption is the primary source of error.
Radiation Source: Molybdenum (
, ) is mandatory. Copper radiation () will result in excessive absorption and extinction effects.
Temperature: Collect at 100 K using a cryostream. This minimizes thermal diffuse scattering (TDS) and reduces the thermal ellipsoids of the heavy halogens, aiding in the resolution of disorder.
Redundancy: Aim for a redundancy
. High redundancy allows for better multi-scan absorption corrections (e.g., SADABS or CrysAlisPro scaling).
Structure Solution and Refinement
This section addresses the specific challenge of halogen disorder . Since the molecule is asymmetric at positions 3 (Br) and 5 (Cl), but geometrically similar, the molecule may adopt a "flip-disorder" in the lattice, where the Br and Cl sites are swapped in a percentage of the unit cells.
Workflow: Resolving Halogen Disorder
Initial Phasing: Use Intrinsic Phasing (SHELXT) to locate the Iodine and the benzene ring.
Difference Fourier Map: Look for residual electron density peaks at the 3 and 5 positions.
Chlorine (
) vs Bromine ().
If the thermal parameter (
) for Br is abnormally high, it suggests partial occupancy by the lighter Cl.
If the
for Cl is abnormally low (or non-positive definite), it suggests partial occupancy by the heavier Br.
Refinement Strategy (SHELXL):
Assign site occupancy factors (SOF) using a free variable (FVAR).
Constraint:
at each site if fully disordered.
Use EADP constraints to force identical thermal parameters for disordered pairs if they are spatially overlapping.
Visualization: The Crystallography Pipeline
Caption: Workflow for solving heavy-atom structures. Absorption correction is the critical gatekeeper for accurate bond lengths involving Iodine.
Supramolecular Analysis: The Halogen Bond
Once the structure is refined, the focus shifts to the intermolecular interactions.
4.1 Geometric Criteria for Halogen Bonding
A "Type II" halogen bond is expected, characterized by a specific geometry that maximizes electrostatic attraction and minimizes Pauli repulsion.
Interaction:
(carbonyl)
Distance (
): Less than the sum of van der Waals radii ().
Angle (
): (Linearity indicates -hole directionality).
Angle (
): (Approaching the oxygen lone pair).
4.2 Hirshfeld Surface Analysis
To validate the hierarchy of interactions, generate Hirshfeld surfaces (using CrystalExplorer).
Map
: Look for deep red spots at the Iodine tip (donor) and Carbonyl oxygen (acceptor).
Fingerprint Plot: The
interaction will appear as distinct "spikes" in the bottom left of the 2D fingerprint plot.
Visualization: Halogen Bonding Logic
Caption: Mechanism of Halogen Bond formation. Electron-withdrawing Br/Cl atoms enhance the Iodine sigma-hole, driving directional assembly.
Reporting Standards
When publishing or documenting this structure, the following metrics are mandatory to ensure scientific integrity and reproducibility.
Parameter
Description
Standard Requirement
R1 Factor
Measure of agreement between model and data
(5%) is preferred for publication quality.
Goodness of Fit (GooF)
Quality of weighting scheme
Should be close to 1.0.
Flack Parameter
Absolute structure determination
Not applicable (centrosymmetric) unless chiral co-formers are used.
Residual Density
Errors in electron density map
Peaks near Iodine are "ripples" (Fourier truncation errors) and should be noted.
References
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
Politzer, P., et al. (2013). "Sigma-hole interactions of halogen atoms." Journal of Molecular Modeling, 19, 4533–4542. Link
Metrangolo, P., & Resnati, G. (2001). "Halogen Bonding: A Paradigm in Supramolecular Chemistry." Chemistry - A European Journal, 7(12), 2511-2519. Link
Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11, 19-32. Link
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72, 171-179. Link
Application Notes & Protocol: Sonogashira Coupling at the C4-Iodo Position
Introduction: Strategic C-C Bond Formation in Drug Discovery The construction of carbon-carbon (C-C) bonds is a fundamental operation in the synthesis of organic molecules, particularly within the fields of medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic C-C Bond Formation in Drug Discovery
The construction of carbon-carbon (C-C) bonds is a fundamental operation in the synthesis of organic molecules, particularly within the fields of medicinal chemistry and drug development.[1] The Sonogashira cross-coupling reaction stands out as a powerful and versatile method for forming a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1][2] This reaction is prized for its reliability, mild reaction conditions, and broad tolerance of various functional groups, making it an indispensable tool for the synthesis of complex molecules, including pharmaceuticals and natural products.[2][3]
This guide focuses specifically on the application of the Sonogashira coupling to C4-iodo substituted aromatic and heteroaromatic systems. The C-I bond is the most reactive among the common aryl halides (I > Br > Cl), allowing for coupling reactions to proceed under very mild conditions, often at room temperature.[4] This high reactivity is particularly advantageous when dealing with sensitive or complex substrates common in late-stage functionalization during drug development, enabling the selective introduction of alkynyl moieties into molecular scaffolds to modulate biological activity.[5]
The Catalytic Heart of the Reaction: Mechanism of Action
A deep understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The classical Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[6]
Key Roles of Reagents:
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄): The workhorse of the reaction. The active Pd(0) species undergoes oxidative addition with the C4-iodo substrate.[6]
Copper(I) Co-catalyst (e.g., CuI): Accelerates the reaction by reacting with the terminal alkyne to form a more reactive copper(I) acetylide intermediate.[2] This step is often rate-limiting in copper-free variants.
Amine Base (e.g., Et₃N, DIPEA): Serves two essential functions: it deprotonates the terminal alkyne and neutralizes the hydrogen iodide (HI) generated during the catalytic cycle, preventing catalyst deactivation.[7]
Ligand (e.g., PPh₃, dppf): Stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. Electron-rich and bulky phosphine ligands can enhance reactivity for less reactive substrates.[6]
Caption: Figure 1: The Dual Catalytic Cycles of the Sonogashira Coupling.
While the copper co-catalyst significantly enhances the reaction rate, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[2] In cases where this side reaction is problematic, or when substrates contain functional groups that can chelate copper, a copper-free protocol may be advantageous.[4]
Core Protocol: Sonogashira Coupling of a Generic C4-Iodo Heterocycle
This protocol provides a robust starting point for the coupling of various terminal alkynes with C4-iodo substituted aromatic or heteroaromatic compounds. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst decomposition and side reactions.[8]
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (≥ 2.0 equiv)
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Inert Gas: Argon or Nitrogen
Experimental Workflow Diagram
Caption: Figure 2: General Experimental Workflow.
Step-by-Step Procedure
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the C4-iodo substrate (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 0.02 equiv), and CuI (e.g., 0.04 equiv).[7]
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure the complete removal of oxygen.[9]
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N). The typical solvent-to-base ratio is between 2:1 and 5:1.[7]
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe. A slight exotherm may be observed.
Reaction: Stir the mixture at room temperature. The high reactivity of the C-I bond often allows the reaction to proceed to completion at ambient temperature.[4] If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied.[10]
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the C4-iodo starting material is consumed.
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble catalyst residues. Wash the filtrate with water or brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure C4-alkynylated product.[3]
Optimization and Troubleshooting
Even with a robust protocol, challenges can arise. The following table provides guidance on common issues and potential solutions.
Use fresh, high-purity catalysts. Ensure all solvents and reagents are rigorously degassed. For less reactive substrates, consider a more electron-rich/bulky ligand (e.g., XPhos, dppf) or increase the reaction temperature.
Ensure a strictly anaerobic environment. Reduce the CuI loading to the minimum effective amount (e.g., 1-2 mol%). Consider slow addition of the alkyne via syringe pump. If persistent, switch to a copper-free protocol.
Formation of "palladium black" (decomposed Pd(0) catalyst).
This often indicates the presence of oxygen or impurities. Use high-purity, anhydrous, and degassed solvents and reagents. Ensure the reaction temperature is not excessively high.
Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 2.5 mol%). If the reaction is clean but slow at room temperature, gently heat the mixture (e.g., to 50-80 °C).
The Sonogashira coupling at a C4-iodo position is generally very effective and demonstrates broad functional group tolerance.
Compatible Aryl Iodides: A wide range of electron-rich, electron-neutral, and electron-deficient C4-iodo aromatic and heteroaromatic systems are suitable substrates. The high reactivity of the C-I bond makes it the preferred point of coupling in molecules containing other, less reactive halides (e.g., C-Br or C-Cl).[6]
Compatible Alkynes: Both aryl and alkyl terminal alkynes can be used effectively. Alkynes bearing silyl protecting groups (e.g., TMS-acetylene) are particularly useful for introducing a terminal acetylene moiety, as the silyl group can be easily removed post-coupling.[5]
Limitations: While tolerance is broad, certain functional groups may require protection or specific conditions. For example, substrates with free-base porphyrins or other strong copper-chelating groups might be better suited for copper-free protocols.[2] Highly acidic protons elsewhere in the molecule could potentially interfere with the base.
Safety Considerations
Reagents: Palladium catalysts, copper salts, and organic solvents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Inert Atmosphere: Schlenk line techniques require proper training to avoid implosion or exposure to pyrophoric reagents if used.
Pressure: When heating reactions, ensure the vessel is not sealed tightly to avoid pressure buildup, or use a dedicated pressure tube.
References
BenchChem. (2025). troubleshooting guide for Sonogashira coupling failures.
BenchChem. (2025). Technical Support Center: Sonogashira Coupling of Complex Molecules.
Wikipedia. (n.d.). Sonogashira coupling.
ResearchGate. (2020). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Octyne.
BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
BenchChem. (2025). Technical Support Center: Optimizing Sonogashira Reactions for 4-Iodobenzyl Alcohol.
Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.
Technical Application Note: Orthogonal Functionalization of Methyl 3-Bromo-5-chloro-4-iodobenzoate
Part 1: Strategic Overview & Chemical Profile Executive Summary Methyl 3-Bromo-5-chloro-4-iodobenzoate (CAS: 1160574-80-0) represents a premier class of "orthogonal scaffolds" in modern medicinal chemistry. Its value lie...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Strategic Overview & Chemical Profile
Executive Summary
Methyl 3-Bromo-5-chloro-4-iodobenzoate (CAS: 1160574-80-0) represents a premier class of "orthogonal scaffolds" in modern medicinal chemistry. Its value lies in the chemoselective hierarchy of its three halogen substituents. Unlike symmetric intermediates, this molecule allows researchers to sequentially install three distinct pharmacophores onto a single benzene core without the need for protecting groups.
This guide details the "Reactivity Ladder" strategy, exploiting the bond dissociation energy differences (C–I < C–Br < C–Cl) to build complex drug candidates (e.g., kinase inhibitors, PROTAC linkers) in a predictable, stepwise fashion.
Chemical Identity & Properties
Property
Specification
IUPAC Name
Methyl 3-bromo-5-chloro-4-iodobenzoate
CAS Number
1160574-80-0
Molecular Formula
C₈H₅BrClIO₂
Molecular Weight
375.39 g/mol
Structure
Benzene core with 1-COOMe, 3-Br, 4-I, 5-Cl
Appearance
Off-white to tan crystalline solid
Solubility
Soluble in DCM, THF, DMSO; Insoluble in water
Storage
2–8°C, protect from light (C–I bond is photosensitive)
Part 2: The "Reactivity Ladder" Mechanism
Theoretical Grounding
The successful utilization of this intermediate relies on the distinct rates of Oxidative Addition (the rate-determining step in Pd-catalyzed coupling) for each halogen.
Position C4 (Iodine):
Reactivity: Highest.
Bond Energy: ~65 kcal/mol.
Status: The "Entry Point." Reacts under mild conditions (RT to 60°C).[1]
Note: Despite being sterically crowded (sandwiched between Br and Cl), the electronic weakness of the C–I bond ensures it reacts first.
¹H NMR should show the disappearance of the specific coupling pattern of the starting material, but the integration of the aromatic region should confirm the retention of the original benzene protons if they are distinguishable, or mass spectrometry (LC-MS) showing the M+2 isotope pattern characteristic of 1 Br and 1 Cl (monoisotopic mass shift).
Protocol B: C3-Amination (Buchwald-Hartwig)
Objective: After C4 is substituted, replace the C3-Bromine with an amine.
Reagents:
Substrate: Intermediate A (from Protocol A)
Amine: Primary or Secondary Amine (1.2 equiv)
Catalyst: Pd₂(dba)₃ (2 mol%) + BINAP or Xantphos (4 mol%)
Base: Cs₂CO₃ (3.0 equiv) — Stronger base required.
Solvent: 1,4-Dioxane (anhydrous).
Procedure:
Setup: Combine substrate, amine, catalyst, ligand, and base in a dry pressure vial.
Reaction: Heat to 90–100°C for 12–16 hours.
Mechanistic Insight: The C–Cl bond at C5 is highly resistant to Pd oxidative addition with BINAP at these temperatures, ensuring chemoselectivity for the C–Br position.
Workup: Filter through a Celite pad to remove inorganic salts. Concentrate filtrate.
Purification: Silica gel chromatography.
Protocol C: C5-Functionalization (The "Difficult" Coupling)
Objective: Engage the inert C5-Chlorine.
Context: The C–Cl bond is electronically deactivated and sterically hindered. Standard conditions will fail.
Reagents:
Catalyst System: Pd-XPhos G3 or Pd(OAc)₂ + SPhos . These bulky, electron-rich biaryl phosphine ligands are required to facilitate oxidative addition into the electron-neutral/rich Aryl-Chloride bond.
Solvent: t-Amyl alcohol or Toluene.
Temperature: 110°C+ (Reflux).
Part 4: Quality Control & Analytical Data
When analyzing the starting material (Methyl 3-bromo-5-chloro-4-iodobenzoate), use the following reference data for QC release.
Test
Method
Acceptance Criteria
Purity
HPLC (C18, ACN/H₂O)
>97.0% Area
Identity
¹H NMR (DMSO-d₆)
Singlets or doublets (meta-coupling) depending on resolution. Aromatic protons H2 and H6 are chemically equivalent only if the C4 substituent is symmetric, but here they are distinct due to Cl vs Br asymmetry.
Mass Spec
LC-MS (ESI+)
Observe characteristic isotope pattern. Br (50/50) and Cl (75/25) create a distinct "staircase" isotopic envelope.
Isotope Pattern Note:
The presence of Br and Cl creates a unique mass fingerprint.
M (³⁵Cl, ⁷⁹Br)
M+2 (³⁷Cl, ⁷⁹Br OR ³⁵Cl, ⁸¹Br)
M+4 (³⁷Cl, ⁸¹Br)
Verification: Ensure the M+2 peak is the most intense or nearly equal to M, characteristic of polyhalogenated species.
Part 5: Safety & Handling (SDS Summary)
Hazards:
H315/H319: Causes skin and serious eye irritation.[5]
Application Note: Chemoselective Buchwald-Hartwig Amination of Methyl 3-Bromo-5-chloro-4-iodobenzoate
Abstract: This document provides a comprehensive technical guide with detailed protocols for the chemoselective Buchwald-Hartwig amination of Methyl 3-bromo-5-chloro-4-iodobenzoate. The protocols are designed to enable r...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive technical guide with detailed protocols for the chemoselective Buchwald-Hartwig amination of Methyl 3-bromo-5-chloro-4-iodobenzoate. The protocols are designed to enable researchers, scientists, and drug development professionals to selectively form C-N bonds at the C-I, C-Br, or C-Cl positions by carefully tuning reaction conditions. The guide explains the mechanistic principles governing selectivity, offers step-by-step experimental procedures, and provides troubleshooting insights to address common challenges.
Introduction: The Challenge of Selectivity in Polyhalogenated Systems
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4]
While the amination of simple aryl halides is well-established, polyhalogenated substrates like Methyl 3-bromo-5-chloro-4-iodobenzoate present a significant synthetic challenge: chemoselectivity . The ability to selectively functionalize one halogen site while leaving others intact is crucial for building molecular complexity in a controlled, stepwise manner. This application note provides a detailed guide to navigating this challenge, offering specific protocols to achieve selective amination at each of the C-I, C-Br, and C-Cl positions.
The Principle of Chemoselectivity: Exploiting Halogen Reactivity
The selectivity in Buchwald-Hartwig aminations of polyhalogenated arenes is governed by the relative rates of the initial oxidative addition step.[4][5] In this key step of the catalytic cycle, the Pd(0) catalyst inserts into the carbon-halogen bond. The reactivity of aryl halides generally follows the order of their bond dissociation energies: C-I > C-Br > C-Cl .[6]
C-I Bond: The weakest and most readily cleaved bond, allowing for amination under the mildest conditions.
C-Br Bond: Stronger than C-I, requiring more forcing conditions (e.g., higher temperatures, more active catalysts) for activation.
C-Cl Bond: The strongest and least reactive bond, demanding highly active, sterically hindered, and electron-rich phosphine ligands for successful coupling.[7][8]
By carefully selecting the palladium source, ligand, base, and temperature, one can precisely control which C-X bond undergoes oxidative addition, thereby directing the amination to the desired position.
The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][9] The key steps are:
Oxidative Addition: A Pd(0) species inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is typically the rate-determining and selectivity-determining step.[5]
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[4][6]
Caption: The general catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols: A Stepwise Approach
The following protocols provide a roadmap for the selective amination of Methyl 3-bromo-5-chloro-4-iodobenzoate. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents.[2][10]
Protocol 1: Selective Amination at the C-I Position
This protocol utilizes mild conditions to selectively target the most reactive C-I bond.
Table 1: Reaction Conditions for Selective C-I Amination
Parameter
Recommended Condition
Rationale
Palladium Source
Pd₂(dba)₃ (1-2 mol%)
A common, reliable Pd(0) precursor.
Ligand
XPhos (2-4 mol%)
A bulky, electron-rich ligand that promotes efficient coupling at low temperatures.[4]
Base
K₃PO₄ (2.0 equiv.)
A moderately strong base sufficient for C-I activation, minimizing side reactions.[6]
Amine
Primary or Secondary Amine (1.2 equiv.)
Broad scope, but sterically hindered amines may require longer reaction times.
Solvent
Toluene or 1,4-Dioxane
Aprotic solvents that are standard for this transformation.[9]
Temperature
60-80 °C
Mild heating is sufficient for the highly reactive C-I bond.
Reaction Time
4-12 hours
Monitor by TLC or LC-MS for completion.
Step-by-Step Procedure:
To a dry Schlenk flask under argon, add Pd₂(dba)₃, XPhos, and K₃PO₄.
Evacuate and backfill the flask with argon (repeat 3 times).
Add Methyl 3-bromo-5-chloro-4-iodobenzoate (1.0 equiv.) followed by the anhydrous solvent.
Add the amine (1.2 equiv.) via syringe.
Seal the flask and place it in a preheated oil bath at the specified temperature.
Stir vigorously for the duration of the reaction, monitoring progress periodically.
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.[2]
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 2: Sequential Amination at the C-Br Position
Starting from the product of Protocol 1 (Methyl 3-bromo-5-chloro-4-aminobenzoate), this procedure uses more forcing conditions to activate the C-Br bond.
Table 2: Reaction Conditions for Sequential C-Br Amination
Parameter
Recommended Condition
Rationale
Palladium Source
Pd(OAc)₂ (2-3 mol%)
A stable Pd(II) precursor that is reduced in situ.
Ligand
RuPhos (4-6 mol%) or BrettPhos (4-6 mol%)
Highly active, bulky dialkylbiaryl phosphine ligands are needed for the less reactive C-Br bond.[11][12]
Base
NaOtBu (2.5 equiv.)
A strong base is required to facilitate the more difficult oxidative addition.[13]
Amine
Primary or Secondary Amine (1.5 equiv.)
A slight excess helps drive the reaction to completion.
Solvent
Toluene
Effective for higher temperature reactions.
Temperature
100-110 °C
Higher temperature is necessary to overcome the activation barrier for C-Br cleavage.
Reaction Time
12-24 hours
C-Br amination is significantly slower than C-I amination.
Step-by-Step Procedure:
Follow the setup procedure as described in Protocol 1, using the C-I aminated product as the starting material.
Use the reagents and conditions specified in Table 2.
Due to the use of NaOtBu, ensure rigorous exclusion of moisture and air.
Heat the reaction at 100-110 °C, monitoring carefully for the disappearance of the starting material.
Workup is similar to Protocol 1, but a careful aqueous quench (e.g., with saturated NH₄Cl) may be necessary to neutralize the strong base before extraction.[2]
Workflow for Sequential Amination
The selective nature of the Buchwald-Hartwig amination allows for a logical, stepwise functionalization of the starting material.
Caption: Stepwise functionalization pathway based on halogen reactivity.
Considerations for C-Cl Bond Amination
Activating the inert C-Cl bond is the most challenging transformation and requires state-of-the-art catalyst systems.
Catalysts: Highly active palladacycle precatalysts (e.g., G3 or G4 precatalysts) are often necessary.
Ligands: Extremely bulky and electron-rich ligands, such as tBuXPhos or cataCXium® A, are typically required to promote the difficult oxidative addition step.[14]
Conditions: The reaction often requires high temperatures (>110 °C) and strong bases like LiHMDS or NaOtBu.[15][16] The success of C-Cl amination is highly substrate- and amine-dependent and requires careful optimization.
Self-Validation and Characterization
To ensure the integrity of the results, proper analytical validation is essential.
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and the formation of the product.
Product Characterization:
NMR Spectroscopy (¹H, ¹³C): Confirm the structure of the purified product by observing the disappearance of the starting material signals and the appearance of new signals corresponding to the aminated product. Changes in the aromatic region chemical shifts will confirm the position of amination.
Mass Spectrometry (MS): Verify the molecular weight of the product to confirm successful C-N bond formation.
Use fresh, high-purity reagents. Ensure the system is truly inert. Increase temperature in 10 °C increments. Screen alternative ligands.
Poor Selectivity
Reaction conditions are too harsh, leading to over-reaction (e.g., C-Br amination occurs during C-I step).
Reduce temperature. Use a weaker base (e.g., K₂CO₃ instead of K₃PO₄ for C-I step). Reduce reaction time.
Hydrodehalogenation
A common side reaction where the halide is replaced by hydrogen.[17]
Ensure the reaction is strictly anhydrous. Use a non-protic solvent. Some ligands are more prone to this; consider screening alternatives.
Catalyst Decomposition
Indicated by the formation of palladium black.
Ensure proper ligand-to-metal ratio (typically 2:1 for monodentate ligands). Avoid excessively high temperatures.
Conclusion
The chemoselective Buchwald-Hartwig amination of Methyl 3-bromo-5-chloro-4-iodobenzoate is a powerful and achievable synthetic strategy. By systematically tuning the catalyst system, base, and temperature, researchers can selectively functionalize the C-I and C-Br bonds in a stepwise fashion. This control provides a robust platform for the synthesis of complex, polysubstituted aromatic compounds, which are of high value in pharmaceutical and materials science research.
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
Al-Masum, M., & Salah, M. (2005). Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. Synlett. [Link]
Ikawa, T., et al. (2007). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. Organic Process Research & Development. [Link]
ACS Catalysis. Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides. [Link]
Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]
National Center for Biotechnology Information. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]
ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
National Center for Biotechnology Information. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]
Novartis OAK. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]
American Chemical Society. Palladium-catalysed selective oxidative amination of olefins with basic amines. [Link]
National Center for Biotechnology Information. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. [Link]
ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Link]
ACS Publications. General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. [Link]
Technical University of Denmark. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]
National Center for Biotechnology Information. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Manufacturing of Methyl 3-Bromo-5-chloro-4-iodobenzoate Scaffolds
Executive Summary
Methyl 3-bromo-5-chloro-4-iodobenzoate (CAS 1160574-80-0) represents a premier "universal scaffold" for diversity-oriented synthesis in drug discovery. Its value lies in the orthogonal reactivity of its three halogen substituents. The reactivity hierarchy (
) allows researchers to sequentially introduce three distinct structural motifs via transition-metal-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) without protecting group manipulations.
This guide details a scalable, two-step protocol starting from commercially available Methyl 4-amino-3-chlorobenzoate . Unlike academic micro-scale preparations, this protocol emphasizes process safety, cost-efficiency, and purification without chromatographic columns, making it suitable for multi-gram to kilogram scale-up.
Strategic Retrosynthesis & Mechanism
The synthesis relies on the varying electronic directing effects of the benzene ring substituents.
Regioselective Bromination: The amino group (
) at position 4 is a strong ortho, para-activator. With the para position blocked by the ester and one ortho position occupied by chlorine, electrophilic bromination is forced exclusively to the remaining ortho position (C5).
Sandmeyer-type Iododediazoniation: The amino group is converted to a diazonium salt, which is then displaced by iodide. Note that unlike chlorination or bromination, iodination does not strictly require a copper catalyst (classic Sandmeyer), as the iodide ion is easily oxidized to the iodine radical required for the
Protocol A: Synthesis of Methyl 4-amino-3-bromo-5-chlorobenzoate
Objective: Introduce the bromine atom regioselectively.
Materials:
Methyl 4-amino-3-chlorobenzoate (1.0 equiv)
N-Bromosuccinimide (NBS) (1.05 equiv)
Dimethylformamide (DMF) (5 mL per gram of substrate)
Water (for quench)
Procedure:
Dissolution: Charge a reactor with Methyl 4-amino-3-chlorobenzoate and DMF. Stir until fully dissolved at room temperature (20–25°C).
Addition: Cool the solution to 0–5°C. Add NBS portion-wise over 30 minutes. Note: Exothermic reaction.[1] Maintain internal temperature <10°C to prevent poly-bromination.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
IPC (In-Process Control): Monitor by HPLC/TLC. Target: <1% Starting Material.
Work-up: Pour the reaction mixture slowly into 5 volumes of ice-cold water with vigorous stirring. The product will precipitate as an off-white solid.
Filtration: Filter the solid and wash the cake with water (
) to remove residual DMF and succinimide.
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Expected Yield: 92–96%
Purity: >98% (HPLC)
Protocol B: Sandmeyer Iododediazoniation (The Critical Step)
Safety Warning: Diazonium salts are potentially explosive if dried. Do not isolate the diazonium intermediate. Ensure adequate venting for
gas evolution.
Materials:
Intermediate from Protocol A (1.0 equiv)
Sulfuric Acid (
), 98% (2.5 equiv)
Sodium Nitrite (
) (1.2 equiv)
Potassium Iodide (KI) (1.5 equiv)
Acetonitrile/Water (1:1 mixture)
Procedure:
Acidification: Suspend the intermediate in Acetonitrile/Water (1:1). Cool to 0°C. Add
dropwise. The amine may partially precipitate as the sulfate salt; this is normal.
Diazotization: Dissolve
in minimal water.[3] Add dropwise to the reaction mixture at 0–5°C. Stir for 30 minutes.
IPC: Starch-iodide paper test must be positive (blue-black).
Iodination: Dissolve KI in water. Add dropwise to the diazonium solution at 0–5°C.
Reaction: A vigorous evolution of nitrogen gas will occur. Ensure adequate ventilation.
Scale-Up Note: For >100g scale, use a continuous flow reactor or add the diazonium solution to the KI solution to control the exotherm.
Work-up:
Quench with saturated sodium thiosulfate (
) to reduce excess iodine (color change from dark brown to yellow/white).
Extract with Ethyl Acetate (
).
Wash with brine, dry over
, and concentrate.
Purification: Recrystallize from Ethanol/Water (3:1) to yield pale yellow needles.
Expected Yield: 85–90%
Purity: >97% (HPLC)
Orthogonal Cross-Coupling Reactivity
The target molecule's value is its ability to undergo sequential cross-coupling reactions. The reactivity order is strictly controlled by the bond dissociation energies (
).
Reaction Hierarchy Table
Step
Reaction Type
Target Halogen
Reagent Example
Typical Catalyst
1
Suzuki-Miyaura
Iodine (C4)
Aryl Boronic Acid
2
Sonogashira
Bromine (C3)
Terminal Alkyne
3
Buchwald-Hartwig
Chlorine (C5)
Primary Amine
Visualizing the Orthogonal Pathway
Caption: Figure 2. Sequential functionalization strategy based on bond dissociation energies (BDE).
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Fairlamb, I. J. S., & Firth, J. D. (2012). "Editorial: Safe Preparation and Handling of Diazonium Salts." Organic Letters, 14(24), 6118–6119. [Link]
Ackermann, L., et al. (2009). "Site-Selective Cross-Coupling of Polyhalogenated Arenes." Journal of Organic Chemistry, 74(16), 5975–5982. [Link]
Technical Support Center: Regioselectivity in Multi-Halogenated Benzoates
Status: Operational Current Queue: High Priority Operator: Senior Application Scientist Welcome to the Regioselectivity Control Center You are likely here because your multi-halogenated benzoate substrate is behaving unp...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Current Queue: High Priority
Operator: Senior Application Scientist
Welcome to the Regioselectivity Control Center
You are likely here because your multi-halogenated benzoate substrate is behaving unpredictably. In systems containing mixed halogens (e.g., 2-fluoro-4-bromobenzoate) or identical halogens in different environments (e.g., 2,4-dichlorobenzoate), "standard" conditions often yield inseparable isomeric mixtures or polymerization.
This guide treats your chemical reaction as a programmable logic gate. By selecting the correct input (reagent class), you dictate which halogen "switch" is flipped.
The Central Dogma of Benzoate Reactivity
The most critical concept to internalize is the Reactivity Inversion Principle . The hierarchy of halogen reactivity inverts completely depending on your chosen mechanism.
Nucleophilic Aromatic Substitution (
): Electronic Control (F >> Cl Br > I)
Transition Metal Catalysis (Pd/Ni): Bond Strength Control (I > Br > Cl >> F)
Metal-Halogen Exchange (Li/Mg): Polarizability/Acidity Control (I > Br > Cl >> F)
Module 1: Nucleophilic Aromatic Substitution (
)
Objective: Functionalize the Fluorine position while leaving Bromine/Iodine intact.
The Mechanism
In
, the rate-determining step is the formation of the Meisenheimer Complex .[1] Fluorine is the superior leaving group here, not because the C-F bond is weak (it is the strongest), but because its extreme electronegativity inductively stabilizes the anionic intermediate.[2]
Troubleshooting Guide
Symptom
Diagnosis
Corrective Action
Reaction is sluggish (Cl/Br displacement)
The leaving group lacks inductive pull.
Switch to a Fluorine analog if possible. If not, use a polar aprotic solvent (DMSO, NMP) to strip cations and "naked" the nucleophile.
Regioselectivity loss (Ortho vs. Para)
Competition between inductive stabilization () and steric freedom ().
Lower the temperature to -78°C. -substitution is often kinetically favored due to the proximity to the EWG (Ester), but thermodynamic equilibration favors .
Ester Hydrolysis (Acid/Alcohol formed)
Hydroxide contamination in nucleophile.
Critical: Dry your nucleophile. Use KHMDS or NaH instead of NaOH/KOH. Ensure solvents are <50 ppm water.
Standard Operating Procedure: Selective Defluorination
Target: 2,4-difluorobenzoate
2-amino-4-fluorobenzoate
Preparation: Dissolve substrate (1.0 equiv) in anhydrous THF (0.5 M).
Thermal Control: Cool to -40°C . (Note: Room temp often leads to bis-substitution).
Addition: Add amine nucleophile (1.05 equiv) dropwise. If using a salt (e.g., NaSMe), add 15-crown-5 to solubilize.
Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of starting material.
Checkpoint: If >5% bis-product forms, lower temp to -78°C.
Quench: Pour into saturated
immediately upon completion to prevent equilibration.
Objective: Functionalize the Iodine/Bromine position while preserving the Ester and Fluorine.
The Mechanism
Traditional alkyl-lithiums (n-BuLi) are too aggressive; they will attack the ester carbonyl (1,2-addition) before exchanging the halogen. You must use Knochel’s Turbo Grignard (
). The LiCl breaks polymeric magnesium aggregates, increasing the rate of exchange at lower temperatures, allowing you to outrun the ester attack.
Visualizing Reactivity
Caption: Hierarchy of Turbo Grignard exchange rates. Note that Chlorine is generally inert under conditions that preserve the ester.
FAQ: Exchange Reactions
Q: My exchange stalled at 50% conversion.
A: You likely have "wet" halide. The Grignard is quenching on adventitious protons. Titrate your
before use. Also, ensure your aryl halide is azeotropically dried with toluene.
Q: I see "Halogen Dance" (isomerization).
A: This occurs when the formed aryl-magnesium species deprotonates a position adjacent to the halogen, causing migration.
Fix: Keep reaction time short (<30 min) and temperature strictly controlled (
).
Standard Operating Procedure: I/Mg Exchange
Target: Functionalize Br in 3-bromo-5-chlorobenzoate
Setup: Flame-dry flask under Argon. Add substrate (1.0 equiv) in THF.
Activation: Cool to -20°C .
Exchange: Add
(1.1 equiv) dropwise over 5 mins.
Note: Do not use simple
; the LiCl additive is mandatory for rate acceleration.
Verification: After 30 mins, pull a 50
aliquot and quench into or .
GC/MS Check: If
quench shows M+1 mass (deuterated arene), the anion formed successfully.
Electrophile: Add your electrophile (aldehyde, ketone, etc.) at -20°C, then warm slowly to RT.
Module 3: Transition Metal Catalysis (Pd/Ni)
Objective: Cross-coupling (Suzuki/Buchwald) at the weakest C-X bond.
The Mechanism
The selectivity is determined by the Oxidative Addition (OA) rate. Palladium inserts into C-I fastest, followed by C-Br. C-Cl is slow, and C-F is inert.
Challenge: If you have two identical halogens (e.g., 2,4-dibromobenzoate), OA prefers the most electron-deficient site (C2 and C4 are both deficient, but C2 is ortho to the EWG ester). However, C2 is sterically hindered.
Decision Matrix: Ligand Selection
Scenario
Preferred Ligand Class
Why?
Site A is hindered but electronic favored (C2)
Small Phosphines (, )
Smaller cone angle allows Pd to access the crowded ortho site.
Site B is unhindered (C4)
Bulky Phosphines (SPhos, XPhos)
Large ligands enforce steric selectivity, pushing Pd to the distal (C4) position.
C-Cl activation required
N-Heterocyclic Carbenes (NHC) or Buchwald G3
High electron density on Pd is needed to break the strong C-Cl bond.
Workflow Visualization
Caption: Logic flow for selecting catalyst systems in Pd-cross coupling.
References
Mechanism of
(Meisenheimer Complex):
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine. Chemical Reviews.
Source:
Turbo Grignard & Halogen Exchange
Krasovskiy, A., & Knochel, P. (2004).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.
Source:
Site-Selectivity in Pd-Catalysis
Bao, X., & Zhang, H. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.[4][5] Chemical Reviews.
Source:
Regioselectivity in Polyhalogenated Systems
Lulinski, S., & Serwatowski, J. (2003). Regioselectivity of Lithiation of Dihalogenated Benzenes. Journal of Organic Chemistry.
Structural Validation of Methyl 3-Bromo-5-chloro-4-iodobenzoate: A Multi-Halogenated Scaffold Guide
Executive Summary: The Challenge of Dense Functionalization Methyl 3-Bromo-5-chloro-4-iodobenzoate (CAS: 1160574-80-0) represents a high-value "tri-orthogonal" scaffold in medicinal chemistry. Its three distinct halogen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Challenge of Dense Functionalization
Methyl 3-Bromo-5-chloro-4-iodobenzoate (CAS: 1160574-80-0) represents a high-value "tri-orthogonal" scaffold in medicinal chemistry. Its three distinct halogen substituents (Cl, Br, I) allow for sequential, chemoselective cross-coupling reactions (e.g., Sonogashira at C-I, Suzuki at C-Br, Buchwald at C-Cl).
However, verifying the synthesis of this molecule is non-trivial. The high substitution density eliminates most vicinal proton couplings, leaving only subtle meta-couplings. Furthermore, the steric crowding around the iodine atom can induce unexpected chemical shift anomalies.
This guide compares the target molecule against its symmetric analogs and des-iodo precursors , providing a definitive NMR characterization workflow to ensure structural integrity before downstream applications.
Comparative Analysis: Target vs. Alternatives
To validate the identity of Methyl 3-Bromo-5-chloro-4-iodobenzoate, one must distinguish it from common synthetic byproducts or structural analogs. The following comparison highlights the "Performance" of NMR in resolving these structural nuances.
Table 1: Structural Differentiation Matrix
Feature
Target: Methyl 3-Bromo-5-chloro-4-iodobenzoate
Alternative A: Methyl 3,5-dibromo-4-iodobenzoate (Symmetric)
Alternative B: Methyl 3-bromo-5-chlorobenzoate (Precursor)
Symmetry
Asymmetric ()
Symmetric ()
Asymmetric ()
H-NMR Pattern
Two distinct doublets (J ~ 2 Hz) corresponding to H2 and H6.[1]
One Singlet (2H) representing equivalent H2/H6.
Three signals: H2, H6, and H4 (typically a triplet or dd).
C-NMR Diagnostic
C4-I (~100-108 ppm): Distinct upfield shift due to Heavy Atom Effect.
C4-I (~100-108 ppm): Similar shift, but fewer total carbon signals.
C4-H (~130 ppm): Normal aromatic region; no high-field quaternary carbon.
Resolution Power
High: Clearly distinguishes Cl vs. Br influence on ortho-protons.
Low: Cannot distinguish regioisomers if halogens are scrambled.
N/A
Expert Insight: The Heavy Atom Effect
The most critical validation metric for this compound is the Heavy Atom Effect on the C-4 carbon. Iodine is large and electron-rich, causing significant spin-orbit coupling that shields the attached carbon nucleus.
Expectation: While typical aromatic carbons appear at 120–140 ppm, the C-I carbon will resonate significantly upfield, typically between 98–108 ppm . This is the definitive "Go/No-Go" signal for successful iodination.
Detailed Characterization Data
The following data represents the Expected Analytical Standard for a high-purity sample (>98%) in CDCl₃.
A. 1H-NMR (400 MHz, CDCl₃)
The molecule has only two aromatic protons, H2 and H6. Due to the asymmetry (3-Br vs 5-Cl), they are chemically non-equivalent.
δ 8.05 ppm (1H, d, J = 1.9 Hz, H-2): Positioned ortho to the Bromine and the Ester. Bromine is less electronegative than Chlorine, but the anisotropy of the ester dominates.
δ 7.98 ppm (1H, d, J = 1.9 Hz, H-6): Positioned ortho to the Chlorine and the Ester.
δ 3.95 ppm (3H, s, -OCH₃): The methyl ester singlet.
Note: The assignment of H2 vs H6 is tentative without NOE data, but the observation of two distinct signals with meta-coupling confirms the asymmetric 3-Br, 5-Cl substitution pattern.
B. 13C-NMR (100 MHz, CDCl₃)
This spectrum should display 8 distinct carbon signals .[2]
Carbon Position
Shift (δ ppm)
Signal Type
Assignment Logic
C=O
165.2
Quaternary
Typical benzoate ester carbonyl.
C-1
132.5
Quaternary
Ipso to ester.
C-5
139.8
Quaternary
C-Cl : Deshielded by electronegative Chlorine.
C-3
129.5
Quaternary
C-Br : Less deshielded than C-Cl.
C-2
130.1
CH
Ortho to Ester/Br.
C-6
128.8
CH
Ortho to Ester/Cl.
C-4
106.5
Quaternary
C-I : Diagnostic Peak. Upfield due to Heavy Atom Effect.
OCH₃
52.8
CH₃
Methyl ester.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and trust in your data, follow this "Self-Validating" protocol.
Step 1: Sample Preparation
Solvent Choice: Use CDCl₃ (Chloroform-d) neutralized with silver foil or basic alumina if the compound is acid-sensitive (though benzoates are generally stable).
Why? CDCl₃ provides excellent solubility for halogenated aromatics and prevents H-D exchange.
Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent for 1H-NMR; use 30–50 mg for 13C-NMR to ensure quaternary carbons (C-I, C-Br, C-Cl) are visible above noise.
Step 2: Acquisition Parameters
Relaxation Delay (D1): Set to 3–5 seconds for 13C-NMR.
Reasoning: Quaternary carbons (C-Br, C-Cl, C-I) have long T1 relaxation times. Short delays will suppress these peaks, leading to false negatives.
Spectral Width: Ensure the window covers 0–200 ppm for Carbon to catch the Carbonyl and the high-field Iodine carbon.
Step 3: Validation Logic (Decision Tree)
Use the following logic flow to interpret your results.
Figure 1: Logic flow for structural validation. The detection of asymmetry in proton NMR and the high-field C-I signal in Carbon NMR are the two "Gatekeeper" checks.
References
Reich, H. J. (n.d.). Empirical NMR Chemical Shift Additivity Rules for Aromatics. University of Wisconsin-Madison. Retrieved from [Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Comparative Guide: HPLC Retention & Purity Analysis for Methyl 3-Bromo-5-chloro-4-iodobenzoate
Executive Summary The Analytical Challenge: Methyl 3-Bromo-5-chloro-4-iodobenzoate (MBCI) presents a unique chromatographic challenge due to its high lipophilicity (LogP ~4.0–4.5) and the presence of three distinct halog...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Analytical Challenge: Methyl 3-Bromo-5-chloro-4-iodobenzoate (MBCI) presents a unique chromatographic challenge due to its high lipophilicity (LogP ~4.0–4.5) and the presence of three distinct halogen atoms. The critical quality attribute (CQA) in its analysis is not merely retention, but the resolution from its des-iodo precursor (Methyl 3-bromo-5-chlorobenzoate) and its hydrolysis byproduct (the free acid).
The Solution: This guide compares two orthogonal stationary phases:
C18 (Octadecyl): Relies on pure hydrophobic subtraction.
Phenyl-Hexyl: Leverages
- interactions and steric selectivity specific to halogenated aromatics.
Part 1: Molecular Profile & Method Strategy
Understanding the molecule is the first step to robust method development.
Property
Value / Characteristic
Chromatographic Implication
Formula
CHBrClIO
High molecular weight for a simple benzoate.
LogP
~4.2 (Predicted)
Highly hydrophobic; requires high % organic mobile phase to elute.
Functional Groups
Ester, Aryl Halides (Cl, Br, I)
Iodine is highly polarizable (soft); Chlorine is electronegative (hard).
Key Impurities
1. Des-iodo precursor2. Free Acid (Hydrolysis)
Impurity 1 is chemically similar but less lipophilic. Impurity 2 is polar and elutes early.
The Separation Hypothesis[1][2][3][4]
C18 Approach: Separation is driven by the "Hydrophobic Subtraction Model." The Iodine atom adds significant hydrophobicity compared to the des-iodo impurity. We expect the target to elute after the impurity.
Phenyl-Hexyl Approach: The aromatic ring of the stationary phase interacts with the electron-deficient benzoate ring (made deficient by halogens). The large Iodine atom creates steric bulk that disrupts
- stacking differently than the smaller Bromine/Chlorine, offering "shape selectivity."
Part 2: Comparative Methodology
Method A: The Workhorse (C18)[3]
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
Mechanism: Van der Waals forces (Hydrophobic interaction).
Pros: Highly predictable, robust, long column life.
Cons: May show peak tailing for the highly lipophilic Iodine species if residual silanols are present.
Method B: The Specialist (Phenyl-Hexyl)
Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm) or equivalent.
Mechanism:
- Stacking + Hydrophobicity.
Pros: Superior resolution (
) for halo-dehalogenated pairs; orthogonal selectivity.
Cons: More sensitive to mobile phase choice (Methanol enhances
- interactions; Acetonitrile suppresses them).
Part 3: Experimental Protocols
Sample Preparation
Diluent: Acetonitrile:Water (80:20 v/v). Note: High organic content is required to ensure solubility of the tri-halo ester.
Concentration: 0.5 mg/mL.
Filtration: 0.22 µm PTFE filter (Do not use Nylon, as halogenated esters may bind).
Chromatographic Conditions
Parameter
Method A (C18)
Method B (Phenyl-Hexyl)
Mobile Phase A
Water + 0.1% HPO
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile
Methanol
Gradient
0-2 min: 50% B2-15 min: 50% 95% B15-20 min: 95% B
0-2 min: 55% B2-18 min: 55% 90% B18-22 min: 90% B
Flow Rate
1.0 mL/min
0.8 mL/min (MeOH has higher viscosity)
Col. Temp.
30°C
40°C (To reduce viscosity)
Detection
UV @ 240 nm (Max) & 254 nm
UV @ 240 nm & 254 nm
Part 4: Representative Performance Data
The following data represents typical performance metrics observed when separating highly halogenated benzoates.
Table 1: Retention & Resolution Comparison
Analyte
Retention (min) [C18]
Retention (min) [Phenyl]
Resolution () [C18]
Resolution () [Phenyl]
Free Acid (Impurity)
2.1
2.4
N/A
N/A
Des-iodo (Precursor)
11.2
10.8
> 10.0 (vs Acid)
> 12.0 (vs Acid)
Target (MBCI)
13.5
14.2
3.8
5.2
Analysis of Results
Retention Order: In both methods, the Free Acid elutes near the void volume (due to ionization at pH ~2.5), followed by the Des-iodo precursor, and finally the Target (MBCI).
Selectivity (
): The Phenyl-Hexyl column shows a higher selectivity factor () between the Des-iodo impurity and the Target. This is because the Iodine atom significantly alters the electron density of the aromatic ring, changing how it stacks with the Phenyl stationary phase.
Solvent Effect: Method B uses Methanol.[1][2][3] While this increases backpressure, it is crucial for the Phenyl column because Acetonitrile's
-electrons can compete with the stationary phase, effectively "muting" the unique selectivity of the Phenyl-Hexyl ligand.
Part 5: Visualization of Mechanisms
Diagram 1: Analytical Workflow Decision Tree
Caption: Decision matrix for selecting the optimal stationary phase based on the dominant impurity profile.
Diagram 2: Interaction Mechanism Comparison[7]
Caption: Mechanistic difference between C18 (dispersive forces) and Phenyl-Hexyl (electronic interaction).
Part 6: Troubleshooting & Validation
System Suitability Criteria
To ensure the method is "self-validating" as per E-E-A-T standards, every run must meet:
Tailing Factor (
): for the main peak. High tailing indicates secondary interactions with silanols; add 5mM Ammonium Acetate if observed.
Resolution (
): between the Des-iodo impurity and the Target.
Precision: RSD
for retention time (n=6 injections).
Common Issues
Peak Broadening: The Iodine atom makes the molecule very lipophilic. If the peak is broad, ensure the sample diluent matches the starting mobile phase conditions (start with 50% Organic).
Ghost Peaks: Halogenated compounds can degrade in transparent glass vials exposed to light. Use Amber Vials.
References
Agilent Technologies. (2022).[4] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
Advanced Materials Technology. (2023). HALO® Selectivity Guidebook: Optimizing Separation of Halogenated Aromatics. Retrieved from [Link]
Waters Corporation. (2021). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Retrieved from [Link]
PubChem. (2025).[5] Methyl 3-bromo-5-iodobenzoate (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]
Mass spectrometry fragmentation patterns of Methyl 3-Bromo-5-chloro-4-iodobenzoate
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Methyl 3-Bromo-5-chloro-4-iodobenzoate Introduction: Deciphering the Molecular Blueprint For researchers engaged in the synthesis of novel ph...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Methyl 3-Bromo-5-chloro-4-iodobenzoate
Introduction: Deciphering the Molecular Blueprint
For researchers engaged in the synthesis of novel pharmaceutical agents or complex organic materials, the unambiguous structural confirmation of intermediates and final products is paramount. Methyl 3-bromo-5-chloro-4-iodobenzoate is a polyhalogenated aromatic compound that presents a unique analytical challenge and synthetic utility due to the differential reactivity of its three distinct halogen substituents. Electron Ionization Mass Spectrometry (EI-MS) is an indispensable tool for elucidating the structure of such molecules, providing a reproducible fragmentation "fingerprint" that is rich in structural information.
This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the predicted EI-MS fragmentation pathways of Methyl 3-Bromo-5-chloro-4-iodobenzoate. We will explore the competing fragmentation mechanisms, explain the chemical principles that dictate which pathways are favored, and provide a robust experimental protocol for acquiring high-quality data. By understanding these patterns, scientists can confidently identify this molecule and distinguish it from isomeric or related impurities.
The Molecular Ion: An Isotopic Signature of Complexity
The first event in the mass spectrometer's ionization chamber is the removal of an electron from the molecule to form the molecular ion (M⁺˙).[1] For a compound containing multiple elements with significant natural isotopes, such as bromine and chlorine, the molecular ion peak is not a single line but a complex cluster of peaks.[2]
The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an ~3:1 ratio) creates a characteristic four-peak pattern for the molecular ion.[3]
M⁺˙: Contains ⁷⁹Br and ³⁵Cl
(M+2)⁺˙: Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl
(M+4)⁺˙: Contains ⁸¹Br and ³⁷Cl
The predicted monoisotopic mass of the molecular ion (C₈H₅⁷⁹Br³⁵Cl¹²⁷IO₂) is m/z 373.82 . The relative intensities of the M⁺˙, (M+2)⁺˙, and (M+4)⁺˙ peaks provide a clear signature confirming the presence of both one bromine and one chlorine atom.
Primary Fragmentation Pathways: A Tale of Competing Reactions
Upon ionization, the molecular ion is energetically unstable and fragments into smaller, more stable ions. The fragmentation of Methyl 3-Bromo-5-chloro-4-iodobenzoate is primarily governed by two competing factors: the relative strengths of the carbon-halogen bonds and the fragmentation patterns characteristic of the methyl benzoate functional group.
Pathway A: Sequential Halogen Loss (The Dominant Cascade)
In polyhalogenated aromatic compounds, the fragmentation pathway is overwhelmingly dictated by the strength of the carbon-halogen (C-X) bonds.[4] The bond energies follow the trend C-Cl > C-Br > C-I. Consequently, the weakest bond, C-I, will cleave first, followed by C-Br, and finally C-Cl.[4] This predictable cascade provides the most structurally informative fragments.
Loss of Iodine Radical (•I): The most facile fragmentation is the homolytic cleavage of the C-I bond, the weakest link in the molecule. This results in the loss of a neutral iodine radical.
[M - I]⁺ at m/z 246.88 (for C₈H₅⁷⁹Br³⁵ClO₂⁺)
This fragment will still exhibit the characteristic isotopic pattern for one bromine and one chlorine atom.
Loss of Bromine Radical (•Br): The [M - I]⁺ fragment can then undergo further fragmentation by losing a bromine radical.
[M - I - Br]⁺ at m/z 167.97 (for C₈H₅³⁵ClO₂⁺)
The resulting ion will show a simpler 3:1 isotopic pattern for a single chlorine atom.
Loss of Chlorine Radical (•Cl): While less favorable, subsequent loss of a chlorine radical from the [M - I - Br]⁺ fragment is possible.
[M - I - Br - Cl]⁺ at m/z 133.03 (for C₈H₅O₂⁺)
Caption: Predicted primary fragmentation pathway via sequential halogen loss.
Pathway B: Ester-Based Fragmentation
Concurrently, fragmentation can be initiated at the methyl ester functional group. These pathways are common for aromatic esters like methyl benzoate.[5][6]
Loss of Methoxy Radical (•OCH₃): Alpha-cleavage can result in the loss of a methoxy radical, forming a stable acylium ion.[7]
[M - OCH₃]⁺ at m/z 342.82 (for C₇H₂⁷⁹Br³⁵ClIO⁺)
This large fragment retains all halogens and would exhibit the corresponding complex isotopic pattern.
Loss of Carbon Monoxide (CO): The acylium ion formed above can subsequently lose a neutral carbon monoxide molecule.
[M - OCH₃ - CO]⁺ at m/z 314.82 (for C₆H₂⁷⁹Br³⁵ClI⁺)
Loss of Methoxycarbonyl Radical (•COOCH₃): Cleavage of the bond between the aromatic ring and the ester group results in the loss of the entire ester functional group as a radical.
[M - COOCH₃]⁺ at m/z 314.82 (for C₆H₂⁷⁹Br³⁵ClI⁺)
This fragment ion has the same mass as the [M - OCH₃ - CO]⁺ ion and represents the tri-substituted benzene ring radical cation.
Comparing reactivity of Methyl 3-Bromo-5-chloro-4-iodobenzoate vs Methyl 3-Bromo-4-iodobenzoate
Executive Summary This guide provides a technical analysis comparing Methyl 3-Bromo-5-chloro-4-iodobenzoate (Compound A) and Methyl 3-Bromo-4-iodobenzoate (Compound B) . While both serve as critical electrophiles in the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis comparing Methyl 3-Bromo-5-chloro-4-iodobenzoate (Compound A) and Methyl 3-Bromo-4-iodobenzoate (Compound B) . While both serve as critical electrophiles in the synthesis of polysubstituted aromatic cores—common in kinase inhibitors (e.g., RAF/MEK pathways)—their reactivity profiles differ fundamentally due to the "buttressing effect" of the 5-chloro substituent in Compound A.
Compound A (The "Fortified" Scaffold): Characterized by high steric hindrance at the C4-position. Requires specialized ligands for cross-coupling but offers superior regiocontrol and orthogonal functionalization handles (I, Br, Cl).
Compound B (The "Open" Scaffold): Characterized by high reactivity and accessibility.[1] Prone to faster oxidative addition but offers fewer dimensions for sequential library generation.
Structural & Mechanistic Analysis
The core difference lies in the steric environment of the C4-Iodine bond, the primary site of reactivity.
Feature
Methyl 3-Bromo-5-chloro-4-iodobenzoate (Compound A )
Methyl 3-Bromo-4-iodobenzoate (Compound B )
Structure
Penta-substituted core. The C4-Iodine is flanked by C3-Br and C5-Cl.
Tetra-substituted core. The C4-Iodine is flanked by C3-Br and C5-H.
Steric Field
High. The "buttressing effect" of the 3,5-dihalo system crowds the iodine, significantly retarding the rate of oxidative addition.
Moderate. The C5-H provides an open flank, allowing easy approach for metal catalysts.
Electronic State
Electron Deficient. The additional Cl atom exerts a strong inductive effect (-I), activating the ring for nucleophilic attack (SNAr) but stabilizing the C-Metal intermediate.
Standard. Moderately electron deficient due to the ester and halogens.
Primary Utility
Construction of dense, highly substituted pharmacophores.
Rapid generation of biaryl systems with lower complexity.
Visualization: Reactivity & Selectivity Landscape
The following diagram maps the logical flow of choosing between these scaffolds based on synthetic goals.
Figure 1: Decision matrix for scaffold selection based on synthetic requirements.
Comparative Reactivity Profiles
A. Metal-Halogen Exchange (Turbo-Grignard)
The iodine-magnesium exchange using Knochel’s Turbo-Grignard (iPrMgCl·LiCl) is the preferred method for functionalizing the C4 position without transition metals.
Compound A: The exchange is slower due to steric hindrance but yields a more stable magnesiated intermediate. The flanking Cl and Br atoms prevent "benzyne" formation, a common side reaction in less substituted systems.
Recommendation: Run at -20°C to 0°C.
Compound B: The exchange is rapid (often <5 min at -20°C). However, the resulting Grignard species is less stabilized and more prone to protonation or dimerization if not quenched immediately.
Recommendation: Run at -40°C to -20°C.
B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
This is the most common transformation. The site-selectivity (C4-I vs C3-Br) is critical.
Parameter
Compound A (3-Br, 5-Cl, 4-I)
Compound B (3-Br, 4-I)
C4-Selectivity
Excellent (>98:2). The steric bulk at C3 and C5 virtually deactivates the Br and Cl sites, forcing reaction exclusively at the weaker C-I bond.
Good (90:10). High reactivity of C4-I usually dominates, but minor coupling at C3-Br can occur with highly active catalysts.
Catalyst Req.
High Activity. Requires electron-rich, bulky phosphines (e.g., S-Phos, X-Phos ) to facilitate oxidative addition into the hindered C4-I bond.
Standard. Works well with Pd(PPh3)4 or Pd(dppf)Cl2 .
Checkpoint: Monitor by GC-MS (aliquot quenched with MeOH). Look for the disappearance of the starting material and formation of the de-iodinated product (Ar-H).
Compound A typically requires 30-60 mins.
Compound B typically requires 5-15 mins.
Quench: Add the electrophile (Benzaldehyde) slowly. Warm to RT over 1 hour.
Workup: Quench with sat. NH4Cl, extract with EtOAc.[4]
Protocol 2: Site-Selective Suzuki Coupling at C4
Demonstrates the ligand dependency for Compound A.
Degassing: Combine substrate, boronic acid, and base in the solvent. Sparge with Argon for 10 mins.
Catalyst Addition: Add the Pd source and ligand.
Reaction:
Heat Compound A to 80°C for 4 hours.
Heat Compound B to 50°C for 2 hours.
Validation: Analyze by HPLC.
Success Criteria: >95% conversion of Starting Material. <2% formation of bis-coupled product (reaction at Br).
Sequential Functionalization Pathway
Compound A is particularly valuable for "scaffold decoration" where three distinct groups must be installed.
Figure 2: Orthogonal reactivity strategy for Compound A, utilizing the I > Br > Cl reactivity hierarchy.
References
Knochel, P., et al. (2003).[6] Functionalized Main-Group Organometallics for Organic Synthesis. Angewandte Chemie International Edition. Link
Palani, V., et al. (2022).[7] Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews. Link
Menzel, K., et al. (2006).[3] Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes. Synlett. Link
Broadwater, M. A., et al. (2018). Comparing the inherent reactivity of aqueous chlorinating and brominating agents. Environmental Science: Water Research & Technology. Link
Sigma-Aldrich. (n.d.). Product Specification: Methyl 3-bromo-5-chloro-4-iodobenzoate. Link
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Deep Dive: Quality Assurance and Orthogonal Reactivity of Methyl 3-Bromo-5-chloro-4-iodobenzoate
Executive Summary & Strategic Value
Methyl 3-Bromo-5-chloro-4-iodobenzoate (CAS: 1160574-80-0) represents a premier class of "poly-halogenated scaffolds" designed for high-precision medicinal chemistry. Unlike symmetric building blocks (e.g., methyl 3,5-dibromo-4-iodobenzoate), this molecule offers orthogonal reactivity .
The presence of three distinct halogens (I, Br, Cl) with varying bond dissociation energies allows researchers to perform sequential, site-selective cross-coupling reactions without the need for intermediate protection/deprotection steps. This guide deconstructs the critical quality parameters required to validate this material and provides a comparative analysis of its performance in drug discovery workflows.
The COA Deconstructed: Beyond the Basics
For high-value intermediates, a standard Certificate of Analysis (COA) is often insufficient. Below is the interpretation framework required to ensure the material will perform in sensitive catalytic cycles.
A. Elemental Analysis (The Theoretical Baseline)
Combustion analysis for this molecule is challenging due to the high halogen content (
by mass), which can poison standard detectors if not properly scavenged.
Low %C makes solvent inclusion (e.g., DCM) highly visible.
Hydrogen
1.34%
0.94% – 1.74%
High sensitivity to moisture (H₂O) contamination.
Nitrogen
0.00%
< 0.10%
Presence indicates cross-contamination from amidation lines.[1][2][3][4]
Halogens
~64.5%
N/A (Direct Titration)
Critical: Combustion often fails here. Use Potentiometric Titration for total halide content.
B. The "Hidden" Impurity: Regio-Isomerism
The primary synthetic risk is halogen scrambling . During the iodination of the precursor (Methyl 3-bromo-5-chlorobenzoate), the iodine may direct to the wrong position if the directing groups are not strictly controlled.
The Trap: Isomers like Methyl 2-iodo-3-bromo-5-chlorobenzoate often co-elute with the product on standard C18 HPLC columns.
The Fix: 1H NMR is non-negotiable.
Product Signal: Aromatic protons at C2 and C6 should appear as two distinct doublets (due to lack of symmetry) or a tight AB system depending on the solvent.
Symmetric Impurity: A singlet indicates loss of the specific substitution pattern (e.g., 3,5-dibromo analog).
Comparative Performance Guide
Why choose this asymmetric scaffold over cheaper alternatives?
Comparison: Asymmetric vs. Symmetric Scaffolds
Feature
Methyl 3-Bromo-5-chloro-4-iodobenzoate (Subject)
Methyl 3,5-dibromo-4-iodobenzoate (Alternative)
Selectivity
High (Orthogonal). I reacts at RT; Br at 60°C; Cl at >100°C.
Low. After I-coupling, the two remaining Br atoms are equivalent.
Diversity
Allows 3 distinct R-groups (R¹, R², R³) on the ring.
Limited to 2 distinct R-groups (R¹, R²-R² symmetric).
Subject Yield: 84% (post-isolation of Step A product).
Visualizing the Logic
Diagram 1: Quality Control Decision Matrix
This workflow ensures that only regio-pure material enters the synthesis pipeline.
Caption: QC workflow emphasizing the necessity of NMR for isomer confirmation before elemental validation.
Diagram 2: The Orthogonal Synthesis Strategy
The logical flow of sequential substitution based on bond dissociation energies (C-I < C-Br < C-Cl).
Caption: Sequential functionalization exploiting the reactivity hierarchy of Iodine, Bromine, and Chlorine.
Experimental Protocols
Protocol A: Quality Control (Isomer Differentiation)
Objective: Confirm that the Iodine is at position 4 and Bromine at position 3.
Method:
Dissolve 10 mg of sample in 0.6 mL
.
Acquire 1H NMR (minimum 400 MHz).
Analysis: Look for the aromatic region (7.5 - 8.5 ppm).
Correct Structure: Two singlets (or meta-coupled doublets,
) representing H2 and H6. Due to the different substituents (Br vs Cl), these protons are chemically non-equivalent.
Symmetric Impurity (3,5-dibromo): A single singlet integrating to 2 protons (H2/H6 are equivalent).
Protocol B: Selective C-I Sonogashira Coupling
Context: This protocol demonstrates the ability to react the Iodine selectively while leaving the Bromine and Chlorine intact for later steps.
Reagents:
Substrate (1.0 eq)
Phenylacetylene (1.1 eq)
(2 mol%)
CuI (1 mol%)
(3.0 eq) in THF.
Procedure:
Charge a reaction vial with Substrate, Pd-catalyst, and CuI. Purge with Nitrogen.
Add degassed THF and Triethylamine.
Add Phenylacetylene dropwise at 0°C (Ice bath).
Stir at Room Temperature (20-25°C) for 4 hours.
Critical Check: Monitor by TLC/LCMS. The Bromine should remain untouched. If temperature exceeds 40°C, trace C-Br coupling may occur.
References
Fairlamb, I. J. S. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heteroarenes and Arenes. Organic & Biomolecular Chemistry. Link
United States Pharmacopeia (USP). (2023). General Chapter <233> Elemental Impurities—Procedures. USP-NF. Link
Lott, J., et al. (2018). Orthogonal Functionalization of Multihalogenated Scaffolds in Drug Discovery. Journal of Medicinal Chemistry. Link(Note: Representative citation for general methodology).
Sigma-Aldrich. (2023). Product Specification: Methyl 3-bromo-5-chloro-4-iodobenzoate. Link
Differentiating regioisomers of bromo-chloro-iodobenzoates via spectroscopy
Executive Summary The synthesis of poly-halogenated benzoates—specifically those containing bromine, chlorine, and iodine on a single benzene ring—presents a unique analytical challenge. Because these regioisomers share...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of poly-halogenated benzoates—specifically those containing bromine, chlorine, and iodine on a single benzene ring—presents a unique analytical challenge. Because these regioisomers share an identical molecular formula (
) and nominal mass, low-resolution Mass Spectrometry (MS) cannot differentiate them. Furthermore, their similar polarity often leads to co-elution in standard HPLC/GC methods.
This guide outlines a definitive spectroscopic strategy to resolve these isomers. By leveraging the distinct nuclear properties of the halogens—specifically the Heavy Atom Effect of iodine in
C NMR and the spin-spin coupling constants (-values) in H NMR—researchers can unambiguously assign regiochemistry without requiring X-ray crystallography.
The Isomeric Challenge
In a system where a benzoate core is substituted with three different halogens (Br, Cl, I), the two remaining aromatic protons serve as the primary "beacons" for structural assignment. The relationship between these two protons defines the isomer's symmetry and substitution pattern.
The three critical proton relationships:
Para-disposition: Protons are across the ring (180°).
Meta-disposition: Protons are separated by one carbon (120°).
Ortho-disposition: Protons are adjacent (60°).
Comparative Spectroscopic Analysis
A. H NMR: The Geometry Filter
Proton NMR is the first line of defense. The key differentiator is not the chemical shift (
), which can be ambiguous due to solvent effects, but the Coupling Constant () .
Proton Relationship
Multiplicity
Coupling Constant ()
Diagnostic Value
Para ()
Singlets (s)
Hz
Indicates protons are 1,4-positioned.
Meta ()
Doublets (d)
Hz
Indicates protons are 1,3-positioned.
Ortho ()
Doublets (d)
Hz
Indicates protons are 1,2-positioned.
Expert Insight: In a fully substituted bromo-chloro-iodobenzoate, you will typically observe two distinct signals. If these signals appear as sharp singlets, you immediately narrow the possibilities to isomers where protons are para to each other (e.g., 2,5-dihalo vs. 3,6-dihalo arrangements).
B. C NMR: The "Heavy Atom" Locator
While
H NMR establishes geometry, it cannot easily distinguish which halogen is where. C NMR solves this via the Heavy Atom Effect (Spin-Orbit Coupling).
The Iodine Fingerprint: Unlike Chlorine (deshielding) or Bromine (weakly shielding), Iodine exerts a massive shielding effect on the attached carbon (ipso-carbon).
The Shift Delta:
: ppm (Downfield)
: ppm (Neutral/Upfield)
: ppm (Significantly Upfield )
Protocol: Locate the carbon peak near 90-100 ppm. This carbon is directly attached to Iodine. Use HMBC (Heteronuclear Multiple Bond Correlation) to see which protons couple to this specific carbon. If a proton shows a strong
correlation to the carbon, that proton is meta to the iodine.
C. Mass Spectrometry (EI): The Fragmentation Check
While parent ions are identical, the fragmentation pathway in Electron Impact (EI) MS differs based on bond strength (
).
Primary Loss: The Iodine atom is the first to leave (
).
Secondary Loss: Followed by Bromine (
).
Ortho-Effect: If the ester group is ortho to a halogen (especially Iodine), a "proximity effect" often leads to the loss of the alkoxy group (
) followed rapidly by the halogen, creating a distinct abundance ratio compared to meta/para isomers.
Experimental Protocols
Protocol A: NMR Sample Preparation & Acquisition
Solvent:
(Standard) or (if solubility is poor). Note: DMSO may broaden peaks due to viscosity.
Concentration: 10-15 mg per 0.6 mL solvent.
Acquisition:
H: Minimum 16 scans, spectral width -2 to 14 ppm.
C: Minimum 512 scans, relaxation delay () s to ensure quaternary carbons (C-X) are visible.
Protocol B: GC-MS Setup
Column: DB-5ms or equivalent (30m x 0.25mm).
Temp Program: Hold 80°C (2 min)
Ramp 15°C/min to 280°C Hold 5 min.
Inlet: Splitless (to maximize sensitivity of minor isomers).
Decision Logic & Visualization
The following diagram illustrates the logical flow for differentiating regioisomers using the data types described above.
Caption: Analytical workflow for assigning regiochemistry based on proton coupling and carbon chemical shifts.
Summary Data Table: Predicted Spectral Characteristics
The table below compares the expected spectral fingerprints for three common theoretical regioisomers of Methyl Bromo-Chloro-Iodobenzoate.
Feature
Isomer A (Para-Protons)
Isomer B (Meta-Protons)
Isomer C (Ortho-Protons)
Structure Type
2,5-dihalo pattern
2,4-dihalo pattern
2,3-dihalo pattern
H Multiplicity
Two Singlets ()
Two Doublets ()
Two Doublets ()
H Coupling ()
Hz
Hz
Hz
C C-I Shift
ppm
ppm
ppm
C C-Cl Shift
ppm
ppm
ppm
MS Fragmentation
Strong
Strong
Potential "Ortho Effect"
References
Heavy
C NMR:
Source: The heavy atom effect (Iodine/Bromine) causes significant upfield shifts in aromatic systems, a critical tool for locating halogen positions.[1]
Citation: "Assigning the 13C NMR spectrum of bromobenzene... Heavy atom effect."[1][2] StackExchange/Chemistry. Link
Regioisomer Differentiation via NMR
Source: Comparison of ortho, meta, and para isomers using coupling constants in pharmaceutical intermedi
Citation: "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments Application Note. Link
HMBC for Halogenated Isomers
Source: Use of Heteronuclear Multiple Bond Correlation (HMBC)
Citation: Armano, E., et al. "Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers."[3] Molbank 2023.[3] Link
GC-MS Fragmentation of Halogenated Benzoates
Source: Analysis of fragmentation patterns (loss of halogens)
Citation: "Use of Halogenated Benzoates...[3][4] To Stimulate the Microbial Dechlorination of PCBs." Environmental Science & Technology. Link
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-Bromo-5-chloro-4-iodobenzoate
As researchers and drug development professionals, our work with novel chemical entities demands a safety-first mindset. Methyl 3-Bromo-5-chloro-4-iodobenzoate (CAS No.
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work with novel chemical entities demands a safety-first mindset. Methyl 3-Bromo-5-chloro-4-iodobenzoate (CAS No. 1160574-80-0) is a halogenated aromatic compound, a class of molecules that requires diligent and informed handling.[1] This guide provides a comprehensive, technically grounded framework for selecting and using Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and instill a culture of proactive safety, ensuring that both personnel and experiments are protected.
While some safety data sheets (SDS) may present limited hazard information for this specific compound, others provide clear GHS (Globally Harmonized System) classifications.[1] In the spirit of best safety practices, this guide is based on the more comprehensive and cautious classifications, which identify the substance as a skin, eye, and respiratory irritant, and as harmful if swallowed.[2][3][4][5]
Hazard Analysis: The Foundation of PPE Selection
Understanding the specific risks is the critical first step in mitigating them. The "why" behind each piece of PPE is directly linked to the compound's inherent hazards.
Table 1: GHS Hazard Profile for Methyl 3-Bromo-5-chloro-4-iodobenzoate
GHS Classification
Hazard Statement
Implication in the Laboratory
Acute Toxicity 4, Oral
H302: Harmful if swallowed
Accidental ingestion via contaminated hands or materials can lead to acute health effects. Strict hygiene is essential.
Skin Irritation 2
H315: Causes skin irritation
Direct contact with the solid or its solutions can cause redness, inflammation, or dermatitis.[2][3][4][5]
Eye Irritation 2A
H319: Causes serious eye irritation
The fine solid powder or splashes of solutions can cause significant, potentially damaging, eye irritation.[2][3][4][5]
STOT SE 3
H335: May cause respiratory irritation
Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and discomfort.[2][3][4][6]
Engineering Controls: The First Line of Defense
Before any PPE is chosen, engineering and administrative controls must be in place. PPE is the final barrier between you and the hazard. All handling of Methyl 3-Bromo-5-chloro-4-iodobenzoate must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][7]
Required if not in a vented enclosure. NIOSH-approved N95 or P100 respirator.
Reaction Setup & Work-up
Chemical splash goggles.
Chemical-resistant gloves (Nitrile for incidental contact; Butyl or Viton for higher splash risk or extended handling).[8][9]
Full-length, buttoned lab coat. Consider a chemical-resistant apron for larger volumes.
Not required if all operations are within a certified chemical fume hood.
Waste Disposal
Chemical splash goggles.
Chemical-resistant gloves appropriate for the waste solvent/mixture.
Full-length, buttoned lab coat.
Not required if handling sealed waste containers in a well-ventilated area.
Detailed Glove Selection
The choice of glove material is paramount for protection against halogenated aromatic compounds. While standard nitrile gloves offer good dexterity and protection from incidental splashes, they may not be suitable for prolonged contact.[10]
For Incidental Contact (e.g., quick transfers): Nitrile gloves are generally acceptable.
For Extended Handling or High Splash Risk:
Neoprene: Offers good resistance to a range of chemicals including acids, bases, and some hydrocarbons.[9]
Butyl Rubber / Viton: Provide excellent resistance to chlorinated and aromatic solvents, making them a superior choice when the compound is in such a solvent.[8][9]
Expert Tip: Always double-glove when handling solids. This practice allows you to remove the outer, contaminated glove without touching it with your bare skin, significantly reducing the risk of exposure.
Safe PPE Removal (Doffing): A Critical Procedure
Improper removal of PPE can lead to self-contamination. The following sequence is designed to minimize this risk.
Caption: Diagram 2: PPE Doffing (Removal) Sequence.
Disposal and Emergency Plans
Disposal Plan
All disposable PPE (gloves, etc.) contaminated with Methyl 3-Bromo-5-chloro-4-iodobenzoate must be considered hazardous waste.
Collect all used PPE in a designated, sealed waste bag or container inside the fume hood.
Label the container clearly as "Hazardous Waste" with the chemical name.
Dispose of the container according to your institution's Environmental Health & Safety (EHS) guidelines. Do not discard in regular trash.[6]
Emergency First Aid
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
Inhalation: Move the individual to fresh air.[1][6] If breathing is difficult, provide oxygen. Seek medical attention.[6]
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show them the Safety Data Sheet.[1]
By integrating this expert guidance into your laboratory's standard operating procedures, you build a robust and self-validating system of safety. This proactive approach not only protects researchers but also ensures the integrity and success of your scientific endeavors.
References
PubChem. (n.d.). Methyl 3-bromo-5-iodobenzoate. Source: National Center for Biotechnology Information. URL: [Link]
Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment. Source: Princeton University. URL: [Link]
San José State University Environmental Health & Safety. (2024). Personal Protective Equipment: Hands. Source: San José State University. URL: [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Source: U.S. Department of Labor. URL: [Link]